molecular formula C14H16N2O6 B15129550 beta-NicotyrineL-Tartrate

beta-NicotyrineL-Tartrate

Cat. No.: B15129550
M. Wt: 308.29 g/mol
InChI Key: PTXGRAGZPFUOEG-UHFFFAOYSA-N
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Description

beta-NicotyrineL-Tartrate: is a chemical compound derived from nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The tartrate form of beta-Nicotyrine enhances its solubility and stability, making it more suitable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-NicotyrineL-Tartrate typically involves the reaction of beta-Nicotyrine with tartaric acid. The process begins with the complete dissolution of tartaric acid in a protic solvent to obtain a tartaric acid solution. Beta-Nicotyrine is then added dropwise to this solution under controlled conditions to form the tartrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Beta-NicotyrineL-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Beta-NicotyrineL-Tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.

    Industry: this compound is used in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of beta-NicotyrineL-Tartrate involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast neurotransmission in the central and peripheral nervous systems. This compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways involved include the activation of calcium signaling pathways and the modulation of neurotransmitter release .

Comparison with Similar Compounds

  • Nicotine
  • Nornicotine
  • Anabasine

Conclusion

Beta-NicotyrineL-Tartrate is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and diverse applications make it a valuable subject of study, and ongoing research continues to uncover new insights into its mechanisms and uses.

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

PTXGRAGZPFUOEG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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